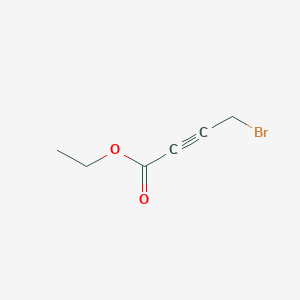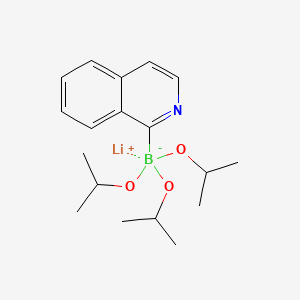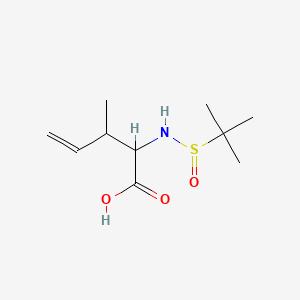
2-(Tert-butylsulfinylamino)-3-methylpent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tert-butylsulfinylamino)-3-methylpent-4-enoic acid is an organosulfur compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a sulfinylamino group, which is known for its utility in asymmetric synthesis and as a chiral auxiliary.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylsulfinylamino)-3-methylpent-4-enoic acid typically involves the reaction of tert-butanesulfinamide with appropriate starting materials under controlled conditions. One common method involves the enantioselective oxidation of di-tert-butyl disulfide to form the thiosulfinate, followed by disulfide bond cleavage using lithium amide . The reaction conditions often require low temperatures and the use of specific catalysts to ensure high yields and enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of heterogeneous catalysts and controlled reaction environments ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
2-(Tert-butylsulfinylamino)-3-methylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfides, and substituted sulfinamides. These products have various applications in organic synthesis and medicinal chemistry.
科学的研究の応用
2-(Tert-butylsulfinylamino)-3-methylpent-4-enoic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
作用機序
The mechanism of action of 2-(Tert-butylsulfinylamino)-3-methylpent-4-enoic acid involves its interaction with molecular targets through its sulfinyl group. This group can form reversible covalent bonds with nucleophilic sites on enzymes and proteins, modulating their activity. The compound’s chiral nature allows it to participate in stereoselective reactions, influencing biological pathways and chemical processes .
類似化合物との比較
Similar Compounds
Tert-butanesulfinamide: Known for its use in asymmetric synthesis as a chiral auxiliary.
Sulfonimidates: Utilized as intermediates in the synthesis of other sulfur-containing compounds.
Sulfoximines: Studied for their medicinal chemistry properties and applications in drug development.
Uniqueness
2-(Tert-butylsulfinylamino)-3-methylpent-4-enoic acid stands out due to its specific structural features, including the presence of both a sulfinylamino group and a pent-4-enoic acid moiety. This combination provides unique reactivity and versatility in synthetic applications, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C10H19NO3S |
|---|---|
分子量 |
233.33 g/mol |
IUPAC名 |
2-(tert-butylsulfinylamino)-3-methylpent-4-enoic acid |
InChI |
InChI=1S/C10H19NO3S/c1-6-7(2)8(9(12)13)11-15(14)10(3,4)5/h6-8,11H,1H2,2-5H3,(H,12,13) |
InChIキー |
LKFAJBSAIXZFTJ-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)C(C(=O)O)NS(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate](/img/structure/B12505062.png)
azanium](/img/structure/B12505067.png)
![4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B12505074.png)
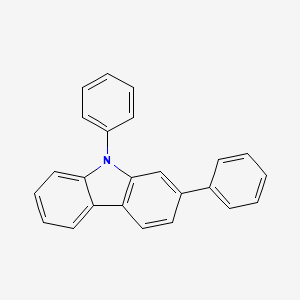
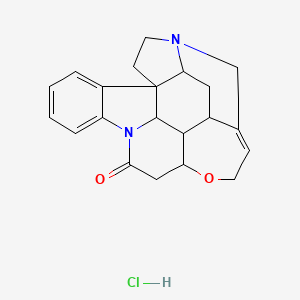
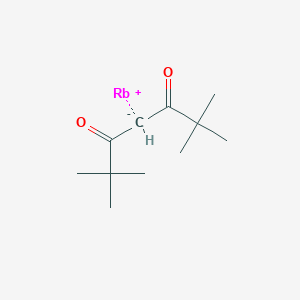

![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)

amine) chloride](/img/structure/B12505131.png)
![N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12505135.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine](/img/structure/B12505136.png)
